8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
Description
8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a quinoline derivative featuring a bromo substituent at position 8, a methyl group at position 2, and a piperazine ring at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to CCR5 antagonists, which are critical in targeting chemokine receptors involved in inflammatory and infectious diseases . The piperazine moiety enhances binding affinity to receptors, while bromine and methyl groups influence steric and electronic properties, modulating potency and selectivity.
Properties
IUPAC Name |
8-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3.ClH/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10;/h2-4,9,16H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTZTHDDNIEPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of 2-methylquinoline :
- Starting from 2-aminobenzaldehyde derivatives, methylation at the 2-position can be achieved via Fischer or Pfitzner–Moffatt methods .
- Bromination at the 8-position :
- Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature yields 8-bromo-2-methylquinoline .
Reaction Data Table 1: Bromination of 2-methylquinoline
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | NBS, AIBN | Reflux in CCl₄ or acetonitrile | ~85% | Regioselectivity at 8-position |
Formation of the Hydrochloride Salt
The free base 8-bromo-2-methyl-4-(piperazin-1-yl)quinoline is converted into its hydrochloride salt to enhance stability and solubility.
- Procedure :
- Dissolve the base in anhydrous ethanol or isopropanol.
- Bubble hydrochloric acid gas or add hydrochloric acid in ether .
- Stir at room temperature until precipitation occurs.
- Filter and dry under vacuum.
Reaction Data Table 4: Salt formation
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Salt formation | HCl (gas or in ether) | Room temperature | Quantitative | Crystals are collected after filtration |
Research Findings and Optimization
Recent research indicates that selective halogenation and nucleophilic substitution are critical for high yields and regioselectivity. For instance:
- Patents describe the use of NBS for regioselective bromination, with yields exceeding 85% when reaction parameters are optimized.
- Catalytic systems involving palladium complexes enhance coupling efficiency, especially when synthesizing derivatives with various substitutions.
- Reaction conditions such as temperature, solvent polarity, and base strength significantly influence the purity and yield of the final product.
Summary of the Preparation Route
| Step | Description | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Synthesis of 2-methylquinoline | 2-aminobenzaldehyde derivatives | Fischer or Pfitzner–Moffatt | ~80–90% |
| 2 | Regioselective bromination at 8-position | NBS, AIBN | Reflux in acetonitrile | ~85% |
| 3 | Nucleophilic substitution with piperazine | Piperazine, K₂CO₃ | DMF, 100°C | 70–85% |
| 4 | Methylation at 2-position | MeI, K₂CO₃ | Acetone, reflux | 80–90% |
| 5 | Salt formation | HCl in ether | Room temperature | Quantitative |
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds .
Scientific Research Applications
Medicinal Chemistry
8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives are being explored for:
- Antimalarial Activity : The compound exhibits significant efficacy against malaria parasites through mechanisms involving DNA intercalation, disrupting the replication process of the parasites .
- Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting a role in cancer therapeutics development .
Biological Studies
Research indicates that this compound possesses notable antimicrobial and antiviral properties. It is utilized in studies investigating:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for new antibiotic development .
- Mechanism of Action : The quinoline moiety intercalates with DNA, while the piperazine group interacts with receptors and enzymes, modulating their activity .
Pharmaceutical Industry
In the pharmaceutical sector, 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is employed as an intermediate in the synthesis of various drugs. Its unique structure allows for modifications that enhance biological activity and reduce toxicity .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various quinoline derivatives, including 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride. Results indicated significant apoptosis induction in human cancer cell lines through cell cycle arrest mechanisms .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a new antibiotic candidate. The study utilized various assays to assess its antimicrobial properties against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the piperazine group can interact with various receptors and enzymes, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Piperazine Presence | Yes | Yes | No | No |
| Halogen Substituents | 8-Bromo | 3-Bromo, 5-chloro | 4-Bromo, 8-chloro | 8-Bromo, 4-chloro |
| Molecular Weight (g/mol) | ~377 (estimated) | 377.100 | Not reported | Not reported |
| H-Bond Donors/Acceptors | ~2/3 (estimated) | 2/3 | Not reported | Not reported |
| Reported IC₅₀ (CCR5) | ~692 nM (related analogs) | Not tested | Not applicable | Not applicable |
Notes:
- The piperazine ring in the target compound and Analog 1 is critical for CCR5 antagonism, as seen in studies where derivatives achieved IC₅₀ values in the nanomolar range .
- Chloro substituents (e.g., in Analog 1) may reduce metabolic stability compared to bromo groups due to weaker carbon-halogen bonds .
- Methyl groups at position 2 (common in all compounds) likely improve lipophilicity, enhancing blood-brain barrier penetration .
Biological Activity
8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a quinoline derivative notable for its diverse biological activities. With the molecular formula , this compound has garnered attention in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. Its structure allows for significant interactions with biological targets, making it a focus of various studies aimed at understanding its mechanisms of action and therapeutic potential.
The primary mechanism of action for 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication processes in microorganisms, which is critical for its antimicrobial activity.
- Receptor Interaction : The piperazine group may interact with various receptors and enzymes, modulating their activity and contributing to the compound's pharmacological effects.
Antimicrobial Properties
Research indicates that quinoline derivatives, including 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains, which is crucial for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This makes it a promising candidate for further development in cancer therapeutics .
Case Studies
- Antimalarial Activity : A study demonstrated that derivatives similar to 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride exhibited potent antimalarial effects against Plasmodium falciparum, with some compounds showing IC50 values in the low nanomolar range .
- Neuroprotective Effects : Research has indicated potential neuroprotective effects against neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may help improve cognitive function by increasing acetylcholine levels in the brain .
Structure-Activity Relationship (SAR)
The biological activity of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride can be influenced by various structural modifications. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Bromine Position | Alters reactivity and potency |
| Piperazine Substitution | Enhances receptor interaction |
| Methyl Group Presence | Influences solubility and bioavailability |
These modifications can significantly impact the compound's efficacy and safety profile, guiding future drug design efforts.
Research Findings
Recent studies have highlighted several critical findings regarding the biological activity of 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride:
- Inhibition of Enzymes : The compound has shown promising results as an inhibitor of cholinesterase enzymes, which are important targets in treating Alzheimer's disease .
- Antiviral Properties : Emerging research suggests potential antiviral activity against various viruses, indicating a broader therapeutic application beyond antimicrobial and anticancer uses .
- Enhanced Solubility : Modifications involving piperazine derivatives have led to improved solubility profiles, enhancing bioavailability and therapeutic potential in clinical settings .
Q & A
Basic: What are the recommended methods for synthesizing 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated quinoline precursor with piperazine. For example:
- Step 1: React 8-bromo-4-chloro-2-methylquinoline with excess piperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (130–150°C for 1–2 hours) to substitute the chloro group at the 4-position .
- Step 2: Extract the product using ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Step 3: Purify via column chromatography (aluminum oxide or silica gel, eluting with ethyl acetate/hexane mixtures) .
Critical Parameters: - Molar Ratio: Excess piperazine ensures complete substitution and minimizes byproducts.
- Temperature: Elevated temperatures accelerate substitution but may degrade sensitive functional groups.
- Purification: Chromatography is essential to remove unreacted piperazine and halogenated intermediates.
Basic: How should researchers prepare and handle stock solutions of this compound to ensure stability and minimize degradation?
Methodological Answer:
- Solubility: The compound is soluble in DMSO (10 mg/mL), ethanol (0.25 mg/mL), and PBS (pH 7.2, ~10 mg/mL). Prepare stock solutions in inert-gas-purged solvents to prevent oxidation .
- Storage: Freeze aliquots at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles.
- Aqueous Solutions: For biological assays, dilute stock solutions into buffers immediately before use. Organic solvent content should not exceed 1% (v/v) to avoid cellular toxicity .
Basic: What analytical techniques are essential for confirming the structural integrity and purity of the compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use NMR to verify substitution patterns (e.g., piperazine proton signals at δ 2.5–3.5 ppm and quinoline aromatic protons at δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H] for CHBrNCl: 368.6 m/z) .
Advanced: How can computational chemistry tools like quantum mechanical calculations aid in optimizing the reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for piperazine substitution. This reduces trial-and-error experimentation .
- Solvent Effects: Simulate solvent interactions (e.g., DMSO vs. ethanol) using COSMO-RS to predict solubility and reaction rates.
- Machine Learning: Train models on existing quinoline-piperazine reaction datasets to predict optimal molar ratios and temperatures .
Advanced: What strategies are effective in identifying and quantifying synthetic impurities or byproducts, such as those arising from incomplete piperazine substitution?
Methodological Answer:
- Impurity Profiling: Use LC-MS to detect common byproducts like 8-bromo-4-chloro-2-methylquinoline (unreacted starting material) or mono-substituted intermediates .
- Quantitative NMR (qNMR): Integrate proton signals of impurities against a certified internal standard (e.g., maleic acid) for precise quantification .
- Reference Standards: Compare retention times and fragmentation patterns with authenticated impurities (e.g., 2-3-[4-(3-bromo-phenyl)piperazin-1-yl]propyl-triazolopyridinone hydrochloride) .
Advanced: In studying the compound's reactivity, how do variations in the piperazine ring's substituents impact its physicochemical properties and biological activity?
Methodological Answer:
- Substituent Effects:
- Biological Activity:
Advanced: How can researchers resolve contradictions in reported solubility data across different experimental conditions?
Methodological Answer:
- Controlled Studies: Replicate solubility measurements in standardized buffers (e.g., PBS pH 7.4) and temperatures (25°C vs. 37°C) to isolate variable effects .
- Dynamic Light Scattering (DLS): Assess aggregation tendencies in aqueous solutions, which may falsely lower apparent solubility .
- Cross-Validate Methods: Compare gravimetric analysis (direct weighing) with UV-Vis spectrophotometry for consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
